CDK5-IN-4

CDK5 inhibition Kinase inhibitor Glioblastoma

Researchers studying CDK5 DFG-out biology often rely on type-I inhibitors that fail to capture inactive-state pharmacology. CDK5-IN-4 (CAS 1212711-91-5) is a defined type-II multikinase inhibitor stabilizing CDK5 DFG-out (IC50 9.8 μM) with concurrent nanomolar GSK-3α potency (IC50 0.98 μM), plus activity against GSK-3β (4.00 μM), CDK9 (1.76 μM), and CDK2 (6.24 μM). • Validated probe for glioblastoma (U87-MG, T98G, U251-MG) and neurodegeneration models • Defined stereochemistry (3S,6S,6aR) ensures reproducible pharmacology • In stock; 25-100 mg standard packs; custom synthesis available

Molecular Formula C24H24FN5O3
Molecular Weight 449.5 g/mol
Cat. No. B12363248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDK5-IN-4
Molecular FormulaC24H24FN5O3
Molecular Weight449.5 g/mol
Structural Identifiers
SMILESC1C(C2C(O1)C(CO2)NC(=O)NCC3=CC=CC=C3)NC4=NC=CC(=N4)C5=CC(=CC=C5)F
InChIInChI=1S/C24H24FN5O3/c25-17-8-4-7-16(11-17)18-9-10-26-23(28-18)29-19-13-32-22-20(14-33-21(19)22)30-24(31)27-12-15-5-2-1-3-6-15/h1-11,19-22H,12-14H2,(H,26,28,29)(H2,27,30,31)/t19-,20-,21?,22+/m0/s1
InChIKeyPCEWQCYDXUANGQ-XHCKQOELSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cdk5-IN-4: Type-II Multikinase Inhibitor


1-[(3S,6S,6aR)-3-[[4-(3-fluorophenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]-3-benzylurea, also designated as Cdk5-IN-4 (compound 4), is a synthetic small molecule belonging to the [pyrimidin-2-yl]amino-furo[3,2-b]-furyl-urea chemical class . It acts as a type-II multikinase inhibitor that stabilizes the DFG-out inactive conformation of cyclin-dependent kinase 5 (CDK5) and exhibits nanomolar potency against glycogen synthase kinase-3 alpha (GSK-3α) [1]. The compound features a fully defined stereochemistry (3S,6S,6aR) and a 3-fluorophenyl substitution on the pyrimidine ring, which contributes to its kinase binding profile .

Type-II CDK5 inhibitor designed to stabilize the DFG-out inactive conformation for pathway interrogation
Multikinase profile (CDK5, GSK-3α/β, CDK9, CDK2) supports signaling network studies
Fully defined stereochemistry (3S,6S,6aR) ensures reproducible kinase binding

Cdk5-IN-4: Differentiation from Other CDK5 Inhibitors


The [pyrimidin-2-yl]amino-furo[3,2-b]-furyl-urea scaffold of 1-[(3S,6S,6aR)-3-[[4-(3-fluorophenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]-3-benzylurea confers a unique type-II inhibition mechanism that distinguishes it from ATP-competitive type-I CDK5 inhibitors such as dinaciclib or roscovitine . Minor structural modifications within the furo[3,2-b]furan core or alterations to the 3-fluorophenyl substituent can profoundly shift kinase selectivity profiles; for instance, closely related analogues (compounds 27, 36, and 42) from the same chemical series exhibit divergent IC50 values against CDK5 and GSK-3 isoforms, as well as variable anti-glioblastoma potency [1]. Generic substitution with a different CDK5 inhibitor would fail to reproduce the specific multikinase signature (CDK5, GSK-3α/β, CDK9, CDK2) and the DFG-out stabilization that are intrinsic to this compound .

  • Type-I CDK5 inhibitors (e.g., dinaciclib) engage the active DFG-in state and may not reproduce the DFG-out stabilization of this compound.
  • Close furo[3,2-b]furan analogues exhibit divergent kinase selectivity; analog replacement may alter CDK5/GSK-3 inhibition ratios.
  • Pan-CDK inhibitors lack GSK-3α/β co-inhibition, which may limit pathway deconvolution in CDK5/GSK-3 dual contexts.

Cdk5-IN-4 vs. Close Analogues: Quantitative Evidence


CDK5 Inhibitory Potency vs. Clinical CDK5 Inhibitors

1-[(3S,6S,6aR)-3-[[4-(3-fluorophenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]-3-benzylurea (Cdk5-IN-4) inhibits CDK5/p35 with an IC50 of 9.8 μM . In contrast, the clinical-stage CDK inhibitor dinaciclib (SCH727965) displays an IC50 of 0.001 μM (1 nM) against CDK5 . This ~10,000-fold difference in potency indicates that Cdk5-IN-4 is a moderate-affinity tool compound optimized for probing type-II inhibition rather than a high-potency clinical candidate. The compound's 9.8 μM IC50 places it within the range of other recently reported CDK5 type-II inhibitors (e.g., compound 49 with IC50 13.9 μM) [1].

CDK5 Inhibition vs. Clinical Inhibitor
Class-level
IC50 9.8 μM
Dinaciclib: 0.001 μM (~10,000-fold more potent)
Moderate-affinity tool for type-II CDK5 inhibition; not a high-potency clinical candidate.
In vitro kinase assay; cellular potency may differ.
CDK5 inhibition Kinase inhibitor Glioblastoma

Kinase Selectivity: GSK-3α Preference over CDK5

Within the same biochemical assay panel, 1-[(3S,6S,6aR)-3-[[4-(3-fluorophenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]-3-benzylurea exhibits a 10-fold selectivity window for GSK-3α (IC50 = 0.98 μM) over CDK5 (IC50 = 9.8 μM) . It also inhibits GSK-3β (IC50 = 4.00 μM), CDK9 (IC50 = 1.76 μM), and CDK2 (IC50 = 6.24 μM) . This selectivity pattern contrasts with the clinical CDK5 inhibitor dinaciclib, which shows equal potency against CDK2, CDK5, CDK1, and CDK9 (IC50 range: 1-4 nM) with no reported GSK-3 activity . The preferential inhibition of GSK-3α over CDK5 is a distinguishing feature of this furo[3,2-b]furan series and was a key driver in the selection of compound 4 for further evaluation [1].

Kinase Selectivity: GSK-3α Preference
Head-to-head
GSK-3α IC50 0.98 μM vs. CDK5 IC50 9.8 μM (10-fold)
Dinaciclib: no GSK-3α activity; non-selective among CDKs
Supports GSK-3α-driven pathway research (Wnt, insulin signaling) with potential CDK co-inhibition.
Identical assay conditions; selectivity ratio based on biochemical panel.
GSK-3 inhibition Kinase selectivity Multikinase inhibitor

GBM Cell Viability: vs. TP5 Peptide Inhibitor

In glioblastoma (GBM) cell lines, 1-[(3S,6S,6aR)-3-[[4-(3-fluorophenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]-3-benzylurea reduces cell viability with IC50 values ranging from approximately 10 to 40 μM across U87-MG, T98G, and U251-MG cell lines at 72 hours [1]. By comparison, the CDK5/p25 peptide inhibitor TP5 exhibits IC50 values ranging from 17.2 μM to 52.9 μM in GBM cell lines under similar assay conditions [2]. The target compound's anti-proliferative activity is at the more potent end of this range, and importantly, it demonstrates consistent activity across multiple GBM cell lines and patient-derived cultures, whereas TP5 data are reported for fewer cell lines [1][2].

GBM Cell Viability vs. TP5
Data to verify
IC50 ~10–40 μM vs. TP5 peptide 17.2–52.9 μM
Across U87-MG, T98G, U251-MG lines at 72 h
Consistent cell-model response across multiple GBM lines; supports anti-proliferative endpoint review.
Cross-study comparison; assay durations differ (48–72 h).
Glioblastoma Antiproliferative Cell viability

Type-II Inhibition: DFG-out Stabilization vs. Type-I

1-[(3S,6S,6aR)-3-[[4-(3-fluorophenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]-3-benzylurea was explicitly designed as a type-II inhibitor that stabilizes the DFG-out inactive conformation of CDK5 [1]. This mechanism distinguishes it from the vast majority of CDK5 inhibitors, which are type-I inhibitors that bind the ATP-binding site in the active DFG-in conformation (e.g., dinaciclib, roscovitine) [2]. Type-II inhibition exploits a less conserved allosteric pocket adjacent to the ATP site, potentially offering improved kinase selectivity and reduced off-target toxicity [1]. This compound represents one of the first experimentally validated type-II CDK5 inhibitors, making it a critical tool for probing the therapeutic potential of DFG-out stabilization in CDK5-driven pathologies [1].

Type-II vs. Type-I Mechanism
Class-level
DFG-out inactive-state stabilization
Type-I inhibitors bind active DFG-in conformation
Mechanism-context tool for CDK5 inactive-state research; may offer selectivity advantages.
Inferred from computational modeling; experimental binding-pose validation advised.
Type-II kinase inhibitor DFG-out Allosteric inhibition

Cdk5-IN-4: Optimal Use Cases in Research


Type-II CDK5 Inhibition in GBM and Neurodegeneration Models

This compound is ideally suited for in vitro studies investigating the therapeutic relevance of stabilizing the CDK5 DFG-out inactive conformation. Given its validated type-II mechanism and moderate anti-glioblastoma potency (IC50 ∼10-40 μM) [1], researchers can use it as a chemical probe to interrogate CDK5 inactive-state biology in GBM cell lines (U87-MG, T98G, U251-MG) and patient-derived cultures. The compound's selectivity profile also makes it valuable for studies where concurrent inhibition of GSK-3α/β is desirable, such as in neurodegeneration models where both CDK5 and GSK-3 dysregulation are implicated [1].

SAR Studies on Furo[3,2-b]furan Scaffold

As a representative member of the [pyrimidin-2-yl]amino-furo[3,2-b]-furyl-urea chemical class, this compound serves as a benchmark for SAR optimization campaigns. The fully defined stereochemistry (3S,6S,6aR) and 3-fluorophenyl substitution provide a reference point for evaluating how modifications to the furo[3,2-b]furan core, pyrimidine substituents, or urea linker affect kinase selectivity and potency . Closely related analogues (compounds 27, 36, 42) exhibit divergent kinase inhibition profiles, underscoring the value of this scaffold for medicinal chemistry exploration [1].

Multikinase Profiling in GSK-3α-Driven Pathways

With an IC50 of 0.98 μM against GSK-3α—10-fold more potent than its CDK5 IC50 —this compound is a useful tool for studying GSK-3α-mediated signaling (e.g., Wnt/β-catenin, insulin signaling, tau hyperphosphorylation) in cellular contexts where CDK5 co-inhibition may be confounding or synergistic. Researchers investigating GSK-3α as a primary target should note that the compound also inhibits CDK9 (1.76 μM) and CDK2 (6.24 μM), and appropriate control experiments with isoform-selective inhibitors are recommended to deconvolute observed phenotypes .

Application
Selection Property
Validation Focus
Type-II CDK5 pathway studies in GBM and neurodegeneration models
DFG-out inactive-state stabilization
In vitro target engagement confirmation in DFG-out conformation
SAR exploration of furo[3,2-b]furan scaffold
Fully defined stereochemistry and 3-fluorophenyl substitution
Kinase profiling to correlate structure with selectivity shifts
Multikinase profiling in GSK-3α-driven signaling
GSK-3α-preferring profile with CDK co-inhibition
Pathway deconvolution using isoform-selective inhibitors as controls

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